11-methyl-4-(prop-2-enylamino)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Overview
Description
11-methyl-4-(prop-2-enylamino)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[77002,6010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one is a complex organic compound characterized by its unique tetracyclic structure This compound contains multiple functional groups, including an amine, a trifluoromethyl group, and a dithia-triaza ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-4-(prop-2-enylamino)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one likely involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. A possible synthetic route could involve:
Formation of the Tetracyclic Core: This step may involve cyclization reactions using suitable precursors and catalysts.
Introduction of Functional Groups: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts. The prop-2-enylamino group can be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of metal catalysts to facilitate cyclization and functional group introduction.
Reaction Conditions: Control of temperature, pressure, and solvent to optimize reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
11-methyl-4-(prop-2-enylamino)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable ligand in coordination chemistry.
Biology
In biology, the compound could be investigated for its potential as a bioactive molecule. Its amine and trifluoromethyl groups suggest possible interactions with biological targets.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. The presence of multiple functional groups may allow it to interact with various biological pathways.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 11-methyl-4-(prop-2-enylamino)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity to certain targets, while the amine group may facilitate interactions with nucleophilic sites.
Comparison with Similar Compounds
Similar Compounds
11-methyl-4-(prop-2-enylamino)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one: can be compared with other tetracyclic compounds containing similar functional groups.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups often exhibit enhanced stability and bioactivity.
Amino-Substituted Compounds: Compounds with amino groups are commonly used in pharmaceuticals due to their ability to form hydrogen bonds and ionic interactions.
Uniqueness
The uniqueness of this compound lies in its combination of a tetracyclic core with diverse functional groups, making it a versatile compound for various applications.
Properties
IUPAC Name |
11-methyl-4-(prop-2-enylamino)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4OS2/c1-3-4-20-15-23-10-11-9(22-13(24)12(10)26-15)8-6(2)5-7(16(17,18)19)21-14(8)25-11/h3,5H,1,4H2,2H3,(H,20,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METDAIGCXDYQQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=C(C(=O)N3)SC(=N4)NCC=C)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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